N-Acetylcaprolactam
Overview
Description
N-Acetylcysteine (NAC) is a medication with a rich history of clinical use as a mucolytic agent and as an antidote for acetaminophen (APAP) poisoning. It has been used for several decades and is known for its ability to break down mucus in the treatment of chronic bronchitis and other pulmonary diseases. NAC is also recognized for its role in replenishing glutathione levels, which is crucial for detoxification processes in the liver .
Synthesis Analysis
NAC's therapeutic potential extends beyond its traditional uses. It has been studied for its efficacy in treating psychiatric disorders such as posttraumatic stress disorder (PTSD) and substance use disorders (SUDs), where it has shown significant improvements in symptoms and cravings . The synthesis of NAC involves its role as a precursor to glutathione, modulating various pathways including glutamatergic, neurotropic, and inflammatory pathways .
Molecular Structure Analysis
The molecular structure of NAC allows it to interact with free radicals and contribute to the synthesis of reduced glutathione (GSH), an important antioxidant within the body. This interaction is crucial in combating oxidative stress, which is implicated in a variety of medical conditions, including hepatotoxicity and neuropsychiatric disorders .
Chemical Reactions Analysis
NAC's chemical reactivity is central to its therapeutic effects. It has been shown to protect against oxidative stress by directly reacting with free radicals and restoring GSH levels. This is particularly evident in the context of APAP-induced hepatotoxicity, where NAC can significantly increase GSH levels and reduce liver damage . Additionally, NAC's thiol group allows it to undergo thiol-ene reactions, which have been utilized to functionalize polymers for biomedical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of NAC, such as its bioavailability and stability, have been a focus of research to improve its therapeutic potential. For instance, encapsulating NAC in PEGylated nano-niosomes has been shown to enhance its efficacy in treating APAP-induced hepatotoxicity, suggesting that delivery systems can significantly impact the drug's performance . The pharmacokinetics of NAC have been well-characterized, with oral administration leading to peak plasma concentrations within 1 to 2 hours and a terminal half-life of approximately 6.25 hours .
Scientific Research Applications
Pharmacokinetics and Bioavailability
N-Acetylcaprolactam, often studied in the context of N-acetylcysteine (NAC), has been explored for its pharmacokinetic properties. Holdiness (1991) highlighted the absorption, distribution, and metabolism of NAC, noting its significant protein binding and potential for rapid metabolism (Holdiness, 1991).
Antioxidant Properties and Hepatoprotection
Several studies have focused on the antioxidant properties of NAC and its derivatives. Khayyat et al. (2016) demonstrated that N-acetylcysteine amide (NACA), a novel antioxidant with higher bioavailability, is more effective than NAC in protecting against acetaminophen-induced liver damage (Khayyat et al., 2016). Additionally, Tobwala et al. (2015) found that NACA was superior to NAC in combating oxidative stress in human hepatoma HepaRG cells (Tobwala et al., 2015).
Potential in Treating Neurological Complications
Bémeur et al. (2010) explored NAC's efficacy in preventing neurological complications like hepatic encephalopathy and brain edema in acute liver failure scenarios. They found that NAC's protective effects in non-acetaminophen-induced acute liver failure involved both antioxidant and anti-inflammatory mechanisms (Bémeur et al., 2010).
Cellular and Molecular Mechanisms
Luo et al. (2023) discussed the complex molecular pathways involved in acetaminophen-induced hepatotoxicity, emphasizing the crucial role of NAC in mitigating liver injury through various cellular processes (Luo et al., 2023).
Safety And Hazards
properties
IUPAC Name |
1-acetylazepan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-7(10)9-6-4-2-3-5-8(9)11/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISSLHPKTCLLDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062041 | |
Record name | 2H-Azepin-2-one, 1-acetylhexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetylcaprolactam | |
CAS RN |
1888-91-1 | |
Record name | Acetylcaprolactam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1888-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylcaprolactam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001888911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetylcaprolactam | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522408 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-Azepin-2-one, 1-acetylhexahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-Azepin-2-one, 1-acetylhexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetylhexanelactam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.969 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYLCAPROLACTAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/171CCE77J8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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